molecular formula C20H16O B1330704 Triphenylacetaldehyde CAS No. 42365-04-8

Triphenylacetaldehyde

Cat. No. B1330704
CAS RN: 42365-04-8
M. Wt: 272.3 g/mol
InChI Key: OYPICMQZUOZRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylacetaldehyde is a chemical compound with the molecular formula C20H16O . It has an average mass of 272.340 Da and a monoisotopic mass of 272.120117 Da .


Molecular Structure Analysis

Triphenylacetaldehyde has a complex molecular structure. The molecule consists of a central carbon atom bonded to three phenyl groups and one aldehyde group . This structure gives the molecule unique physical and chemical properties .


Physical And Chemical Properties Analysis

Triphenylacetaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 406.1±14.0 °C at 760 mmHg, and a flash point of 211.4±11.6 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and four freely rotating bonds . Its polar surface area is 17 Å2, and it has a molar volume of 246.6±3.0 cm3 .

Scientific Research Applications

Synthesis of Two-Dimensional Manganese-Based Materials

Triphenylacetaldehyde has been utilized in the synthesis of two-dimensional (2D) manganese-based materials. These materials are significant in scientific research due to their unique physical, chemical, and electrochemical properties. The compound aids in the creation of 2D nanostructures that have abundant exposed active sites and enhanced interaction with electrolytes, which is beneficial for electrochemical energy storage and catalysis .

Nanoparticle Applications in Biology and Medicine

In the field of nanobiotechnology, triphenylacetaldehyde plays a role in the development of nanoparticles used for various biological and medical applications. Its properties can contribute to the creation of fluorescent biological labels, drug and gene delivery systems, and the bio-detection of pathogens. Nanoparticles derived from triphenylacetaldehyde can also be used for probing DNA structures and enhancing MRI contrast .

Organic Synthesis

Triphenylacetaldehyde is a key starting material in the organic synthesis of various compounds. For example, it is used in the synthesis of 2,4,5-triphenyl imidazole derivatives. These derivatives have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .

properties

IUPAC Name

2,2,2-triphenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPICMQZUOZRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325264
Record name Triphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylacetaldehyde

CAS RN

42365-04-8
Record name NSC409500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylacetaldehyde
Reactant of Route 2
Triphenylacetaldehyde
Reactant of Route 3
Triphenylacetaldehyde
Reactant of Route 4
Triphenylacetaldehyde
Reactant of Route 5
Triphenylacetaldehyde
Reactant of Route 6
Triphenylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.